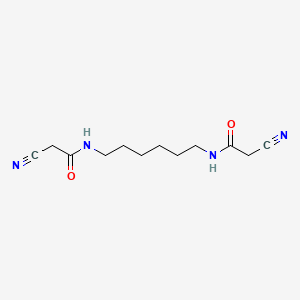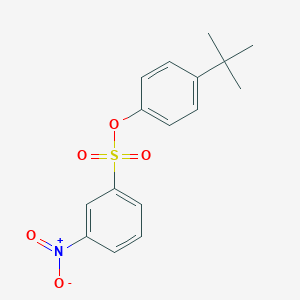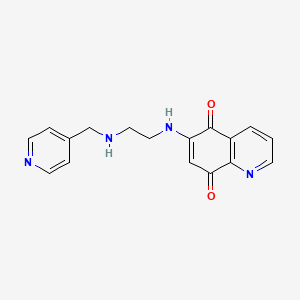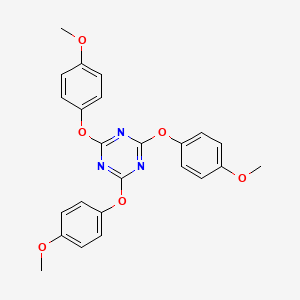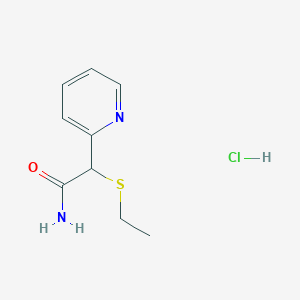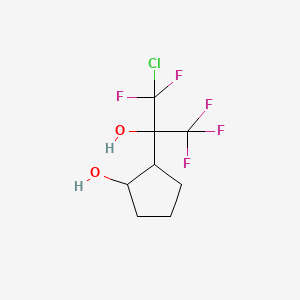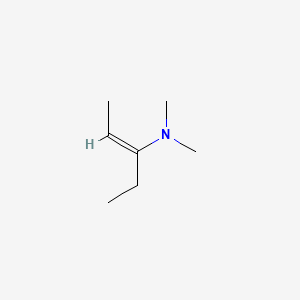
(E)-3-(Dimethylamino)-2-pentene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-3-(Dimethylamino)-2-pentene is an organic compound characterized by the presence of a dimethylamino group attached to a pentene chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(Dimethylamino)-2-pentene typically involves the reaction of a suitable precursor with dimethylamine. One common method is the reaction of a pentene derivative with dimethylamine under controlled conditions. For example, the reaction of 3-penten-2-one with dimethylamine in the presence of a catalyst can yield this compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently .
Chemical Reactions Analysis
Types of Reactions
(E)-3-(Dimethylamino)-2-pentene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into saturated amines or other reduced forms.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines .
Scientific Research Applications
(E)-3-(Dimethylamino)-2-pentene has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (E)-3-(Dimethylamino)-2-pentene involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing biological pathways. The exact mechanism depends on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
(E)-3-(Dimethylamino)-2-propen-1-one: Similar structure but with a different carbon chain length.
(E)-3-(Dimethylamino)-2-buten-1-ol: Contains a hydroxyl group instead of a pentene chain
Uniqueness
(E)-3-(Dimethylamino)-2-pentene is unique due to its specific structure, which imparts distinct chemical properties and reactivity.
Properties
CAS No. |
32317-47-8 |
|---|---|
Molecular Formula |
C7H15N |
Molecular Weight |
113.20 g/mol |
IUPAC Name |
(Z)-N,N-dimethylpent-2-en-3-amine |
InChI |
InChI=1S/C7H15N/c1-5-7(6-2)8(3)4/h5H,6H2,1-4H3/b7-5- |
InChI Key |
UCCDUMHVMOCMTB-ALCCZGGFSA-N |
Isomeric SMILES |
CC/C(=C/C)/N(C)C |
Canonical SMILES |
CCC(=CC)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


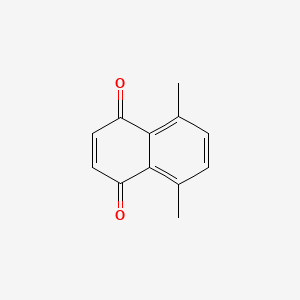
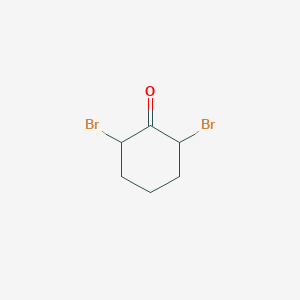
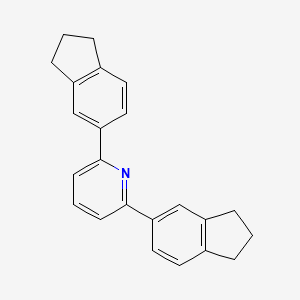
![Benzo[b]thiophene, 5-chloro-3-phenyl-](/img/structure/B14687322.png)


